(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic thiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3, a cyanoacrylamido moiety at position 2, and a 4-nitrophenyl group at the acrylamido terminus. The compound’s structure is characterized by the electron-withdrawing nitro group on the phenyl ring, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-2-29-21(26)18-16-5-3-4-6-17(16)30-20(18)23-19(25)14(12-22)11-13-7-9-15(10-8-13)24(27)28/h7-11H,2-6H2,1H3,(H,23,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVCSBVOXTCML-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C22H22N2O5S
- Molecular Weight : 426.49 g/mol
- IUPAC Name : Ethyl 2-[[(E)-2-cyano-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
This compound features multiple functional groups that contribute to its biological activity, including a cyano group and an acrylamide moiety. The presence of a nitrophenyl group suggests potential for unique electronic properties and reactivity.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities such as:
- Anticancer Activity : Compounds related to this structure have shown significant antitumor effects. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and others.
- Antimicrobial Properties : The presence of the nitrophenyl group enhances the compound's ability to combat bacterial and fungal infections.
- Enzyme Inhibition : Some studies suggest potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which could be relevant in neurodegenerative disease contexts.
Antitumor Activity Evaluation
A study evaluating the cytotoxic effects of structurally similar compounds reported IC50 values ranging from 23.2 to 49.9 µM against various cancer cell lines. The compound was found to induce apoptosis effectively and cause cell cycle arrest at the G2/M phase, indicating a mechanism that disrupts normal cell division processes.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 23.2 | Apoptosis induction |
| Compound B | 49.9 | Cell cycle arrest |
Antimicrobial Evaluation
In antimicrobial assays, compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The nitro substitution is believed to enhance membrane permeability and disrupt bacterial cellular processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications in the aromatic rings or substitution patterns can significantly alter potency and selectivity against specific biological targets. For instance:
- Nitrophenyl Substitution : Enhances electron-withdrawing properties, increasing reactivity towards biological targets.
- Cyano Group : Contributes to increased lipophilicity, facilitating better membrane penetration.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Tetrahydrobenzo[b]thiophene vs. Dimethylthiophene: The target compound’s tetrahydrobenzo[b]thiophene core introduces conformational rigidity and enhanced lipophilicity compared to analogs like ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate ().
- Substituent Variations: 4-Nitrophenyl vs. Hydroxyphenyl/Methoxyphenyl: The nitro group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups (e.g., -OH, -OCH₃) in analogs like compound 3d (4-hydroxyphenyl) and 3e (4-hydroxy-3-methoxyphenyl) (). This difference impacts charge distribution, solubility, and intermolecular interactions (e.g., hydrogen bonding) .
Antioxidant and Anti-Inflammatory Effects
- Nitrophenyl vs. Hydroxyphenyl: The target compound’s nitro group may reduce antioxidant activity compared to hydroxyl-substituted analogs (e.g., compound 3d in ), which exhibit strong radical scavenging due to phenolic -OH groups .
- Tetrahydrobenzo[b]thiophene Core : Compounds with this core (e.g., compound F and G in ) demonstrate enhanced anti-inflammatory activity compared to dimethylthiophene derivatives, likely due to improved membrane permeability .
Physicochemical Properties
Melting Points and Solubility
The nitro group’s hydrophobicity likely reduces aqueous solubility compared to hydroxyl/methoxy analogs .
Spectroscopic Data
- IR Spectroscopy: The target compound’s nitro group would show strong absorptions near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1345 cm⁻¹ (symmetric NO₂ stretch), absent in hydroxyl/methoxy analogs .
- ¹H NMR : The 4-nitrophenyl group’s aromatic protons resonate downfield (~8.0–8.5 ppm) compared to hydroxyl-substituted analogs (~6.9–7.0 ppm) due to electron withdrawal .
Structural-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Nitro substitution may enhance stability but reduce antioxidant efficacy compared to electron-donating groups.
- Core Rigidity : The tetrahydrobenzo[b]thiophene core improves pharmacokinetic properties over planar thiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
